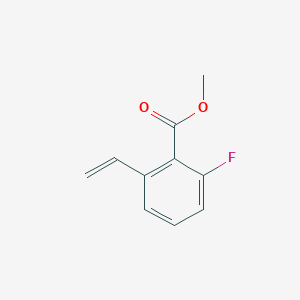

Methyl 2-fluoro-6-vinylbenzoate

Description

Methyl 2-fluoro-6-vinylbenzoate is a substituted benzoate ester characterized by a fluorine atom at the 2-position and a vinyl group at the 6-position of the benzene ring. Benzoate esters with halogen and functional group substitutions are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry due to their tunable reactivity and stability . The vinyl group in this compound may confer unique reactivity, such as participation in polymerization or cross-coupling reactions, distinguishing it from other derivatives .

Properties

IUPAC Name |

methyl 2-ethenyl-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPLJBFHTDZZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 2-Fluoro-6-Vinylbenzoic Acid

The most straightforward route involves esterifying 2-fluoro-6-vinylbenzoic acid with methanol under acidic conditions. This method parallels the esterification protocols described in US Patent 5,468,897, where substituted benzoic acids are treated with alcohols in the presence of sulfuric acid. For example, the patent demonstrates that 2-fluoro-4-hydroxybenzoic acid reacts with allyl alcohol and concentrated sulfuric acid at 100°C to yield allyl 2-fluoro-4-hydroxybenzoate in 69% yield. Adapting this approach, 2-fluoro-6-vinylbenzoic acid could be refluxed with methanol and a catalytic amount of sulfuric acid to produce the target ester.

Key considerations include:

-

Reaction Temperature : Elevated temperatures (80–100°C) are typically required to drive esterification to completion.

-

Acid Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) are effective, though HCl gas may also be used.

-

Yield Optimization : Excess methanol ensures equilibrium shifts toward ester formation, with yields often exceeding 70% under optimized conditions.

Sequential Functionalization of Methyl Benzoate Precursors

An alternative strategy involves introducing fluorine and vinyl groups sequentially to a methyl benzoate backbone.

Fluorination via Electrophilic Aromatic Substitution

Electrophilic fluorination using reagents like Selectfluor® or acetyl hypofluorite can introduce fluorine at the ortho position relative to the ester group. For instance, methyl 2-hydroxybenzoate (methyl salicylate) may undergo fluorination at the 2-position, followed by vinyl group installation. However, directing effects of the ester group must be carefully managed to ensure regioselectivity.

Vinylation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck or Stille reactions, are effective for introducing vinyl groups. Starting from methyl 2-fluoro-6-bromobenzoate, a vinyl group can be installed via:

-

Heck Reaction : Reaction with ethylene gas in the presence of Pd(OAc)₂ and a phosphine ligand.

-

Stille Coupling : Using vinyl tributyltin and a Pd catalyst like Pd(PPh₃)₄.

This approach mirrors methodologies in fluorinated pyrrole synthesis, where β-fluoro-β-nitrostyrenes undergo conjugate additions followed by eliminations to form vinyl groups.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

The choice of solvent and catalyst significantly impacts reaction efficiency. For esterification:

-

Polar Protic Solvents : Methanol itself acts as both solvent and reactant.

-

Acid Catalysts : Sulfuric acid outperforms Lewis acids like FeCl₃ in terms of yield and reaction rate.

For cross-coupling reactions:

-

Palladium Catalysts : Pd(OAc)₂ with ligands such as PPh₃ or SPhos enhances catalytic activity.

-

Base Additives : Triethylamine or K₂CO₃ neutralizes acid byproducts, preventing catalyst poisoning.

Kinetics and Thermodynamics

Kinetic studies of analogous reactions, such as the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes, reveal that reaction rates depend on electronic and steric effects. For example, electron-withdrawing groups (EWGs) on the benzene ring accelerate electrophilic substitution, while steric hindrance at the β-carbon slows down addition. These principles apply to the vinylation step in this compound synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The vinyl group’s protons appear as a multiplet between δ 5.0–6.5 ppm, while the methyl ester resonates as a singlet near δ 3.8–4.0 ppm.

-

¹⁹F NMR : The fluorine atom at C2 produces a singlet between δ −110 to −115 ppm, depending on substituent effects.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 194.0481 (calculated for C₁₀H₉FO₂). Fragmentation patterns include loss of the methoxy group (Δ m/z 32) and subsequent decarboxylation.

Challenges and Alternative Approaches

Competing Side Reactions

-

Polymerization of Vinyl Groups : Radical inhibitors like hydroquinone may be added to suppress unintended polymerization during vinylation.

-

Regioselectivity Issues : Directed ortho-metalation strategies using directing groups (e.g., esters) ensure precise functionalization.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-6-vinylbenzoate undergoes various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 2-fluoro-6-vinylbenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine can enhance the bioavailability and metabolic stability of the compound.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets. The vinyl group can undergo further functionalization to create derivatives with improved pharmacological properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-vinylbenzoate involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The vinyl group can undergo further chemical modifications, allowing the compound to bind to specific targets and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

Key structural analogs of Methyl 2-fluoro-6-vinylbenzoate include derivatives with substitutions at the 2- and 6-positions. These variations significantly influence molecular weight, polarity, and chemical behavior.

Reactivity and Functional Group Analysis

- Vinyl Group (Target Compound) : The 6-vinyl substituent offers sites for electrophilic addition or radical polymerization, contrasting with methyl or methoxy groups, which are inert under similar conditions .

- Amino vs. Cyano Groups: Amino-substituted derivatives (e.g., Methyl 2-amino-6-fluorobenzoate) exhibit nucleophilic behavior, enabling amide bond formation, while cyano groups (e.g., Methyl 2-cyano-5-fluorobenzoate) enhance electron-withdrawing effects, stabilizing negative charges .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Methyl 2-fluoro-6-vinylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, fluorination at the 2-position of the benzene ring can be achieved using a fluorinating agent (e.g., DAST) under anhydrous conditions, followed by vinylation via Heck coupling or Suzuki-Miyaura cross-coupling . Optimization requires monitoring reaction temperature (typically 80–120°C for cross-coupling) and catalyst selection (e.g., Pd(PPh₃)₄). Purity (>95%) is confirmed via HPLC, as noted in analogous benzoate syntheses .

Q. How should this compound be characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For ¹⁹F NMR, expect a singlet near -110 ppm (C-F), while the vinyl group shows characteristic splitting in ¹H NMR (δ 5.1–5.8 ppm for protons on the double bond) . Compare data with PubChem entries or computational predictions (e.g., InChI key: OFVDRZWXYHFWHK) for validation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use engineering controls (fume hoods), personal protective equipment (nitrile gloves, lab coat), and monitor airborne concentrations. Store at RT in sealed containers. In case of skin contact, wash immediately with soap and water, and utilize emergency showers . Dispose of waste via licensed services, avoiding contamination of clothing or lab surfaces .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. The fluorine atom’s electronegativity directs electrophilic attacks to the 2-position, while the vinyl group’s π-electrons influence regioselectivity in cycloadditions . Validate predictions experimentally via kinetic studies and substituent effect analysis .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Cross-validate using complementary techniques. For example, discrepancies in ¹H NMR splitting patterns may arise from dynamic effects; variable-temperature NMR or NOESY can clarify conformational changes. MS/MS fragmentation patterns and isotopic labeling (e.g., deuterated solvents) help distinguish isomeric byproducts .

Q. How does steric hindrance from the vinyl group impact the compound’s utility in polymer chemistry?

- Methodological Answer : The vinyl group enables radical polymerization or thiol-ene click chemistry. Steric effects can reduce polymerization rates; mitigate this by using bulkier initiators (e.g., AIBN) or optimizing monomer concentration. Monitor molecular weight via GPC and thermal stability via TGA .

Q. What methodologies assess the ecological impact of this compound in environmental toxicity studies?

- Methodological Answer : Perform OECD guideline tests (e.g., Daphnia magna acute toxicity, algal growth inhibition). Use LC-MS to quantify biodegradation products. Note: Current data gaps exist for bioaccumulation potential; address these via quantitative structure-activity relationship (QSAR) modeling .

Key Considerations

- Experimental Design : Prioritize reaction scalability and reproducibility. Use design-of-experiments (DoE) for multivariate optimization (e.g., catalyst loading, solvent polarity) .

- Data Validation : Cross-reference computational predictions (PubChem, DFT) with empirical data to resolve structural ambiguities .

- Safety Compliance : Adhere to OSHA guidelines for chemical handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.